molecular formula C11H17NO B12083817 Benzenemethanamine, 2-methoxy-alpha-propyl-, (alphaR)- CAS No. 177726-46-4

Benzenemethanamine, 2-methoxy-alpha-propyl-, (alphaR)-

Cat. No.: B12083817
CAS No.: 177726-46-4
M. Wt: 179.26 g/mol
InChI Key: HENNVVUSVDITRX-SNVBAGLBSA-N
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Description

Benzenemethanamine, 2-methoxy-alpha-propyl-, (alphaR)- is an organic compound with a complex structure that includes a benzene ring, a methoxy group, and an alpha-propylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 2-methoxy-alpha-propyl-, (alphaR)- typically involves multiple steps. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction. The Friedel-Crafts acylation introduces the acyl group to the benzene ring, which is then reduced to an alkane using the Clemmensen reduction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 2-methoxy-alpha-propyl-, (alphaR)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce alcohols or ketones, while reduction can yield alkanes or amines.

Scientific Research Applications

Benzenemethanamine, 2-methoxy-alpha-propyl-, (alphaR)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism by which Benzenemethanamine, 2-methoxy-alpha-propyl-, (alphaR)- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact mechanism can vary depending on the context of its use, such as in biological or chemical systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenemethanamine, 2-methoxy-alpha-propyl-, (alphaR)- is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

177726-46-4

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1R)-1-(2-methoxyphenyl)butan-1-amine

InChI

InChI=1S/C11H17NO/c1-3-6-10(12)9-7-4-5-8-11(9)13-2/h4-5,7-8,10H,3,6,12H2,1-2H3/t10-/m1/s1

InChI Key

HENNVVUSVDITRX-SNVBAGLBSA-N

Isomeric SMILES

CCC[C@H](C1=CC=CC=C1OC)N

Canonical SMILES

CCCC(C1=CC=CC=C1OC)N

Origin of Product

United States

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